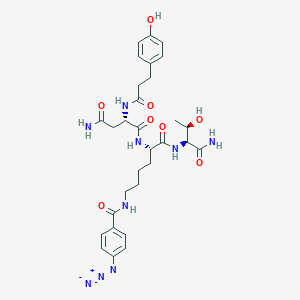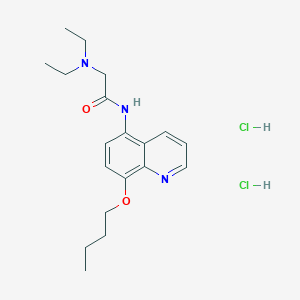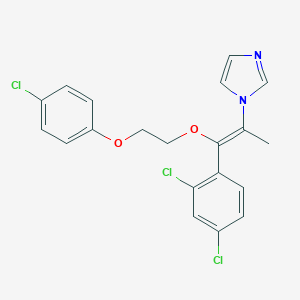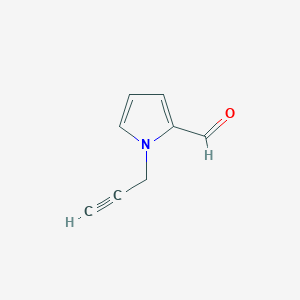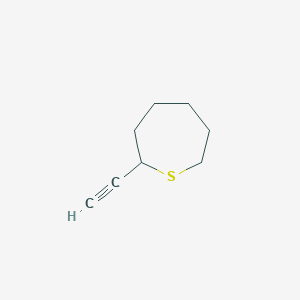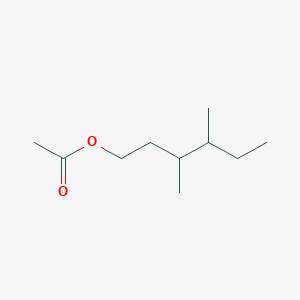
Acetic acid, C7-9-branched alkyl esters, C8-rich
Übersicht
Beschreibung
“Acetic acid, C7-9-branched alkyl esters, C8-rich” is a chemical substance with the CAS Registry Number 108419-32-5 . It contains various branched and linear isomers of C7 to C9 esters . It is a clear colorless liquid and is used as a coalescing solvent . It is also used as a solvent for paints/surface coatings and agricultural products .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Acetic acid, C7-9-branched alkyl esters, C8-rich” are not fully detailed in the available resources. It is known to be a clear colorless liquid .Wissenschaftliche Forschungsanwendungen
Acetic acid's acylation activity can be significantly enhanced by forming intermediate aromatic esters, which in turn can be converted into valuable precursors for fuels and chemicals (Duong, Wang, Sooknoi, Crossley, & Resasco, 2017).
A synthetic method for functional derivatives of 3-benzyl-8-propylxanthinyl-7-acetic acid has been developed, which has implications for the synthesis of new biologically active compounds (Mikhal’chenko, Аleksandrova, Levich, & Korzhova, 2017).
Temperature-programmed capillary gas chromatography studies have shown that branched-chain C3-C5 alkyl esters of halogenated acetic acids exhibit distinct retention behavior compared to their corresponding alcohols, indicating potential applications in analytical chemistry (Korhonen, 1984).
Acidic zeolites and polyoxometallate clusters can catalyze the carbonylation of alcohols and ethers to produce carboxylic acids and esters, highlighting potential uses in the production of acetic acid and methanol (Cheung, Bhan, Sunley, & Iglesia, 2006).
The phase equilibrium in various mixtures containing acetic acid can be effectively modeled using the association equation of state (CPA), aiding in the design of chemical processes (Muro-Suñé, Kontogeorgis, Solms, & Michelsen, 2008).
2-chloro-2-propenyl is a useful acetic acid synthon for selective manipulation of polyfunctional intermediates in the synthesis of natural products (Marshall & Flynn, 1978).
Acetal esters can be safely stored as acetal esters, preventing oxidation, trimerization, and decomposition, with a simple and effective hydrolysis procedure in less than 30 minutes (Adlof, Neff, Emken, & Pryde, 1977).
Saturated n-alkyl formates, acetates, propionates, and butyrates with C13 to C14 groups show the highest inhibition of Clostridium botulinum 62A, with implications for food preservation (Dymicky & Trenchard, 1982).
Safety And Hazards
“Acetic acid, C7-9-branched alkyl esters, C8-rich” has been evaluated for various toxicities. Data show that this material is not genotoxic . It’s slightly toxic by ingestion and when heated to decomposition, it emits acrid smoke and irritating vapors . It has been evaluated for genotoxicity, repeated dose toxicity, developmental and reproductive toxicity, local respiratory toxicity, phototoxicity/photoallergenicity, skin sensitization, as well as environmental safety .
Eigenschaften
IUPAC Name |
3,4-dimethylhexyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-5-8(2)9(3)6-7-12-10(4)11/h8-9H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOFDUNMKGIVBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)CCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Acetic acid, C7-9-branched alkyl esters, C8-rich | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
3,4-Dimethylhexyl acetate | |
CAS RN |
108419-32-5 | |
| Record name | Acetic acid, C7-9-branched alkyl esters, C8-rich | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108419325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, C7-9-branched alkyl esters, C8-rich | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, C7-9-branched alkyl esters, C8-rich | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





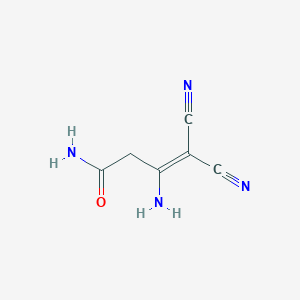
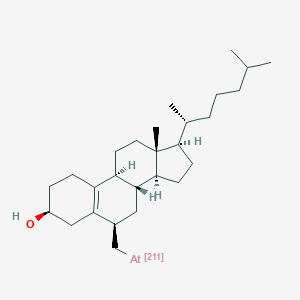
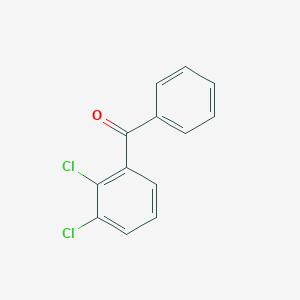
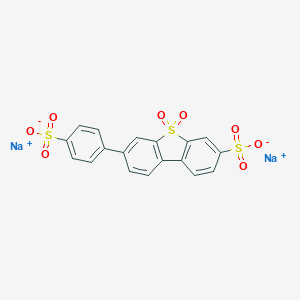
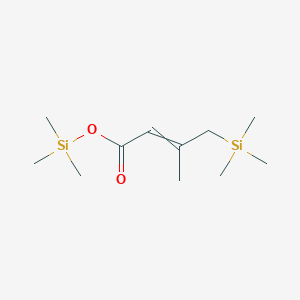
![N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine](/img/structure/B34985.png)
